4-Acetamido-2-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O3S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(3-fluoro-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
APEZIGCKOYQKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Acetamido 2 Fluorobenzenesulfonamide
Retrosynthetic Analysis and Strategic Disconnections for 4-Acetamido-2-fluorobenzenesulfonamide
A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the acetamido group and the sulfonamide moiety, leading back to simpler, more readily available starting materials.
Primary Disconnection:
A primary disconnection can be made at the amide bond of the acetamido group, leading to 4-amino-2-fluorobenzenesulfonamide (B1290113) and an acetylating agent. This is a common and reliable transformation.
Secondary Disconnections:
Further disconnection of 4-amino-2-fluorobenzenesulfonamide can proceed via two main routes:
Route A: Disconnection of the Sulfonamide Group: This involves breaking the C-S bond of the sulfonamide, leading to 2-fluoroaniline (B146934) and a sulfonating agent. This is a direct but potentially challenging approach due to the need for regioselective sulfonation.
Route B: Functional Group Interconversion: A more strategic approach involves retrosynthetically converting the amino group to a nitro group. This leads to 2-fluoro-4-nitrobenzenesulfonamide (B1520823). This intermediate can then be disconnected at the C-S bond, leading to 2-fluoro-4-nitroaniline (B181687), a more practical starting material for the introduction of the sulfonyl group.
This analysis suggests that a synthetic strategy starting from a pre-fluorinated and nitrated benzene (B151609) ring is likely to be more efficient and regioselective.
Established and Novel Synthetic Pathways to this compound
Based on the retrosynthetic analysis, the most plausible synthetic pathway for this compound involves a multi-step process starting from 2-fluoro-4-nitroaniline.
Synthesis of the Benzenesulfonamide (B165840) Core
The introduction of the sulfonamide group onto the fluorinated aromatic ring is a critical step. A common method for this transformation is the conversion of an aniline (B41778) derivative to a sulfonyl chloride, followed by amination.
A potential pathway involves the following steps:
Diazotization of 2-fluoro-4-nitroaniline: 2-fluoro-4-nitroaniline can be treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.
Sulfonylation (Sandmeyer-type reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield 2-fluoro-4-nitrobenzenesulfonyl chloride.
Amination: The resulting 2-fluoro-4-nitrobenzenesulfonyl chloride is subsequently reacted with ammonia (B1221849) to form 2-fluoro-4-nitrobenzenesulfonamide.
Introduction and Functionalization of the Acetamido Moiety
The final steps of the synthesis involve the reduction of the nitro group and subsequent acetylation of the resulting amino group.
Reduction of the Nitro Group: The nitro group of 2-fluoro-4-nitrobenzenesulfonamide can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. This yields 4-amino-2-fluorobenzenesulfonamide.
N-Acetylation: The final step is the acetylation of the amino group of 4-amino-2-fluorobenzenesulfonamide. This is typically achieved by reacting it with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to afford the target compound, this compound.
Regioselective Fluorination Strategies
An alternative to starting with a pre-fluorinated precursor is the direct regioselective fluorination of a suitable substrate. However, achieving ortho-fluorination to the acetamido group in the presence of a para-sulfonamide group is challenging due to the directing effects of these functional groups.
Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly used for the fluorination of aromatic compounds. The acetamido group is an ortho-, para-directing group, which could potentially direct the fluorine atom to the desired 2-position. However, the sulfonamide group is a meta-directing group, which could lead to a mixture of products. The steric hindrance from the acetamido group might also influence the regioselectivity. Further research and optimization would be required to develop a viable direct fluorination strategy.
Optimization of Reaction Conditions and Yields
The efficiency of the multi-step synthesis of this compound is dependent on the optimization of each reaction step. Key parameters to consider for optimization include the choice of reagents, solvents, reaction temperature, and reaction time.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diazotization | 2-fluoro-4-nitroaniline, NaNO₂, HCl | Water | 0 - 5 | 1 | High |
| Sulfonylation | Diazonium salt, SO₂, CuCl | Acetic Acid | Room Temp | 2-4 | Moderate |
| Amination | 2-fluoro-4-nitrobenzenesulfonyl chloride, NH₃ | Dioxane/Water | 0 - Room Temp | 1-2 | Good |
| Reduction | 2-fluoro-4-nitrobenzenesulfonamide, SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-5 | Good |
| Acetylation | 4-amino-2-fluorobenzenesulfonamide, Acetic Anhydride | Acetic Acid | 80-100 | 1-2 | High |
Note: The yields are indicative and can vary based on specific reaction conditions and scale.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can help to minimize its environmental impact. Several key areas can be targeted for improvement:
Use of Safer Solvents: Traditional organic solvents such as dioxane and chlorinated hydrocarbons could be replaced with greener alternatives like water, ethanol, or supercritical fluids where possible.
Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry could potentially reduce reaction times and energy consumption.
Catalysis: The use of catalytic reduction methods (e.g., Pd/C) is preferable to stoichiometric reducing agents like tin(II) chloride, as it reduces waste generation.
Waste Reduction: Careful planning of the synthesis to minimize the number of steps and purification procedures can significantly reduce the amount of waste produced.
Table of Green Chemistry Metrics for a Hypothetical Optimized Synthesis:
| Metric | Value | Interpretation |
| Atom Economy | ~60% | Moderate, with room for improvement by minimizing byproducts. |
| Process Mass Intensity (PMI) | < 100 | A lower PMI indicates less waste generated per kilogram of product. |
| E-Factor | < 99 | A lower E-Factor signifies a more environmentally friendly process. |
| Solvent Intensity | < 50 | Aims to reduce the volume of solvent used per kilogram of product. |
By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Derivatization and Analogue Synthesis Strategies for this compound
The molecular scaffold of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Strategic derivatization can be undertaken at the acetamido group, the sulfonamide moiety, and the aromatic ring.
Chemical Modifications at the Acetamido Group
The acetamido group (CH₃CONH-) offers several avenues for chemical alteration to probe its influence on the molecule's properties.
One of the most direct modifications is the hydrolysis of the acetyl group . This deacetylation can be achieved under acidic or basic conditions to yield the corresponding 4-amino-2-fluorobenzenesulfonamide. scholarsresearchlibrary.comresearchgate.netwisc.edu This primary amine serves as a versatile intermediate for further functionalization. For instance, it can be reacted with a variety of acyl chlorides or anhydrides to introduce different N-acyl groups, thereby systematically varying the steric and electronic properties of this part of the molecule. nih.gov
Another strategy involves alkylation of the amide nitrogen . While direct alkylation can be challenging, it may be accomplished under specific conditions using a strong base to deprotonate the amide followed by reaction with an alkyl halide. A more common approach to N-substituted derivatives involves the initial deacetylation to the primary amine, followed by reductive amination or other N-alkylation methods.
The following table summarizes potential modifications at the acetamido group:
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Deacetylation | Acid or base catalyzed hydrolysis (e.g., 6N HCl, reflux) scholarsresearchlibrary.com | Primary Amine (-NH₂) |
| N-Acylation | Acyl chlorides, anhydrides in the presence of a base | Substituted Amide (-NHCOR) |
| N-Alkylation (indirect) | 1. Deacetylation 2. Reductive amination or alkyl halides | Secondary or Tertiary Amine |
These transformations allow for the introduction of a wide range of functionalities, including longer alkyl chains, cyclic systems, and groups with varying electronic properties, which can be crucial for modulating the biological activity and physicochemical properties of the parent compound.
Structural Variations on the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key functional group that can be extensively modified. The synthesis of N'-substituted sulfonamides is a common strategy in medicinal chemistry. This is typically achieved by reacting the precursor, 4-acetamido-2-fluorobenzenesulfonyl chloride, with a diverse range of primary or secondary amines. nih.govekb.egglobalresearchonline.net
The general synthetic route involves the dropwise addition of a solution of 4-acetamido-2-fluorobenzenesulfonyl chloride to a stirred mixture of the desired amine and a base, such as sodium carbonate, in a suitable solvent like dichloromethane. nih.gov This method allows for the introduction of a wide variety of substituents at the sulfonamide nitrogen.
Examples of amines that can be used for this derivatization include:
Aliphatic and aromatic primary amines
Heterocyclic amines
Amino acid esters cihanuniversity.edu.iq
Secondary amines, leading to N',N'-disubstituted sulfonamides
The table below illustrates the versatility of this approach with representative examples of amine classes.
| Amine Class | Example Amine | Resulting Sulfonamide Derivative |
| Heterocyclic Amine | Pyridin-2-ylmethanamine | N-((pyridin-2-yl)methyl)-4-acetamido-2-fluorobenzenesulfonamide |
| Cyclic Aliphatic Amine | Tetrahydroisoquinoline | N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluorophenyl)acetamide |
| Phenethylamine Derivative | 3,4-Dimethoxyphenethylamine | N-(3,4-dimethoxyphenethyl)-4-acetamido-2-fluorobenzenesulfonamide |
| Furan Derivative | (Tetrahydrofuran-2-yl)methanamine | N-((tetrahydrofuran-2-yl)methyl)-4-acetamido-2-fluorobenzenesulfonamide |
Furthermore, reaction of the sulfonyl chloride with alcohols in the presence of a base can yield sulfonate esters, while reaction with thiols can produce thiosulfonates, further expanding the chemical space of accessible analogues.
Aromatic Ring Substituent Explorations (beyond fluoro)
While the parent molecule contains a fluorine atom at the 2-position, the aromatic ring provides opportunities for the introduction of other substituents to explore their effects on the molecule's properties. These modifications can be achieved through electrophilic aromatic substitution (EAS) reactions, though the existing substituents will direct the position of the incoming electrophile. xmu.edu.cnmasterorganicchemistry.com
The acetamido group is an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator. The fluorine atom is an ortho-, para-directing deactivator. The interplay of these directing effects will influence the regioselectivity of substitution reactions.
Potential electrophilic aromatic substitution reactions include:
Halogenation: Introduction of chlorine or bromine using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on deactivated rings.
Another powerful strategy for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions . mdpi.comresearchgate.netorganic-chemistry.orgrsc.orgrsc.org This would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to act as a coupling partner. These reactions allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.
The following table outlines potential strategies for aromatic ring modifications:
| Reaction Type | Reagents | Potential Substituents |
| Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | -Cl, -Br, -NO₂ |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alcohols (Buchwald-Hartwig) | Aryl, Heteroaryl, Amino, Alkoxy |
Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)
While this compound itself is an achiral molecule, chiral analogues can be synthesized by introducing stereocenters through derivatization. The development of stereoselective synthetic methods is crucial for preparing enantiomerically pure compounds, which is often necessary for understanding their biological activity.
A primary strategy for introducing chirality is through the reaction of 4-acetamido-2-fluorobenzenesulfonyl chloride with a chiral amine or alcohol . researchgate.netnih.gov This reaction will generate a diastereomeric mixture if the chiral amine or alcohol is not enantiomerically pure, or a single enantiomer if an enantiopure starting material is used. The resulting sulfonamide or sulfonate ester will possess a chiral center in the newly introduced substituent.
For instance, the use of enantiopure amino acid esters as nucleophiles would lead to the formation of chiral sulfonamide derivatives. cihanuniversity.edu.iq
Another approach involves the asymmetric synthesis of substituents that are subsequently attached to the core scaffold . For example, a chiral side chain could be synthesized using established asymmetric methodologies and then coupled to the 4-amino-2-fluorobenzenesulfonamide intermediate.
While the direct asymmetric synthesis involving the sulfur atom of the sulfonamide is less common, methods for the synthesis of chiral sulfoximines and related compounds are emerging, which could potentially be adapted to create novel chiral analogues. nih.govnih.govnih.gov
The applicability of stereoselective synthesis is summarized in the table below:
| Approach | Method | Outcome |
| Use of Chiral Building Blocks | Reaction with enantiopure amines or alcohols | Enantiomerically enriched sulfonamides or sulfonate esters |
| Asymmetric Synthesis of Side Chains | Multi-step synthesis of a chiral substituent followed by coupling | Introduction of a defined stereocenter in an analogue |
Molecular Structure, Conformation, and Spectroscopic Characterization of 4 Acetamido 2 Fluorobenzenesulfonamide
Theoretical and Computational Approaches to Molecular Structure
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules at an atomic level. These theoretical approaches complement experimental data, offering insights into molecular geometry, stability, and electronic characteristics that can be difficult to obtain through experimentation alone.
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are instrumental in determining the electronic and geometric structures of molecules. nih.govresearchgate.net Ab initio methods are based on first principles without the inclusion of experimental data, while DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearcher.life For a molecule like 4-Acetamido-2-fluorobenzenesulfonamide, these calculations can predict key structural parameters.
These calculations also provide insights into the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. nih.gov
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative, predicted values based on calculations of structurally similar molecules.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-F | ~1.35 Å |
| C-S | ~1.77 Å | |
| S=O | ~1.43 Å | |
| C-N (Amide) | ~1.40 Å | |
| C=O (Amide) | ~1.23 Å | |
| Bond Angles | O-S-O | ~120° |
| C-S-N | ~107° | |
| C-C-F | ~119° |
| Dihedral Angle | C-C-S-N | Defines orientation of sulfonamide group |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. stanford.edunih.govnih.gov These simulations provide a detailed view of the conformational flexibility and dynamics of a molecule in various environments, such as in a solvent. nih.govpku.edu.cn
For this compound, MD simulations can be used to explore its conformational landscape. Key areas of flexibility include the rotation around the C-S bond of the sulfonamide group and the C-N bond of the acetamido group. These rotations determine the spatial orientation of these functional groups relative to the benzene (B151609) ring and to each other. MD simulations can reveal the preferred conformations in solution and the timescale of transitions between different conformational states, which is crucial for understanding intermolecular interactions. nih.gov
The potential energy surface (PES) is a central concept in computational chemistry that describes the energy of a molecule as a function of its geometry. researchgate.netnih.govnih.gov By exploring the PES, researchers can identify stable conformations (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. researchgate.netarxiv.orgmdpi.com
For this compound, a relaxed PES scan can be performed by systematically rotating key dihedral angles, such as those defining the orientation of the -SO₂NH₂ and -NHC(O)CH₃ groups. This exploration helps to identify the most energetically favorable conformers. The relative energies of these conformers provide information on their population at a given temperature. Such studies are critical for understanding which molecular shapes are most prevalent and thus most likely to be involved in chemical interactions.
Advanced Spectroscopic Characterization Methodologies in Research
Spectroscopic techniques are the cornerstone of experimental molecular structure elucidation. They provide direct physical measurements that can be used to determine the connectivity of atoms, the molecular formula, and details about the chemical environment of different parts of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the two NH protons (one from the amide, one from the sulfonamide), and the methyl protons. The aromatic protons would appear as a complex multiplet pattern due to coupling with each other and with the ¹⁹F nucleus. The acetamido -NH would likely appear as a singlet or a broad singlet, as would the sulfonamide -NH₂ protons. The methyl group (-CH₃) would appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. For this molecule, one would expect to see signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, which would be split into distinct peaks due to the different substituents.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. nih.govbiophysics.org It would show a single resonance for the fluorine atom, and the coupling pattern of this signal with adjacent aromatic protons (³JHF) would help confirm its position on the benzene ring. nih.govwiley-vch.de
¹⁵N NMR: While less common, ¹⁵N NMR could provide information on the electronic environment of the two nitrogen atoms in the acetamido and sulfonamide groups.
Table 2: Predicted NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard. Multiplicities are predicted based on expected coupling.)
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5 - 8.5 | Multiplet | Aromatic protons (3H) |
| ~9.5 | Broad Singlet | Acetamido NH (1H) | |
| ~7.0 | Broad Singlet | Sulfonamide NH₂ (2H) | |
| ~2.2 | Singlet | Methyl CH₃ (3H) | |
| ¹³C | ~169 | Singlet | Carbonyl C=O |
| 115 - 160 | Multiple signals (some doublets due to C-F coupling) | Aromatic carbons (6C) | |
| ~24 | Singlet | Methyl CH₃ |
| ¹⁹F | -110 to -120 | Multiplet (doublet of doublets or triplet) | Aromatic C-F |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confident determination of the elemental formula of a compound. nih.gov
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.govuab.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways for sulfonamides would be expected. nih.gov This would likely involve:
Cleavage of the C-S bond, leading to the loss of the SO₂NH₂ group.
Loss of sulfur dioxide (SO₂).
Fragmentation of the acetamido group, such as the loss of a ketene molecule (CH₂=C=O).
Cleavage of the amide C-N bond.
Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the identity and connectivity of the different functional groups. uab.edumiamioh.edunih.gov
Table 3: Predicted HRMS and MS/MS Fragmentation Data for this compound (Note: The molecular formula is C₈H₉FN₂O₃S. The exact mass is 232.0318 g/mol .)
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| 233.0391 | [C₈H₁₀FN₂O₃S]⁺ | [M+H]⁺ (Protonated parent molecule) |
| 191.0285 | [C₈H₈FN₂O]⁺ | [M+H - CH₂CO]⁺ (Loss of ketene) |
| 153.0383 | [C₇H₇FNO]⁺ | [M+H - SO₂NH₂]⁺ (Loss of sulfamoyl group) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound. The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the vibrations of its distinct chemical moieties.
The primary vibrational modes can be assigned to the acetamido, sulfonamide, and fluoro-substituted phenyl groups.
Acetamido Group Vibrations: The acetamido group (-NHCOCH₃) gives rise to several characteristic vibrational bands. The N-H stretching vibration is typically observed in the range of 3300-3200 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1680-1640 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ range.
Sulfonamide Group Vibrations: The sulfonamide group (-SO₂NH₂) has strong and characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense bands around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively znaturforsch.comripublication.com. The S-N stretching vibration is typically weaker and appears in the 940-900 cm⁻¹ region znaturforsch.com.
Fluoro-Substituted Phenyl Group Vibrations: The benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the fluorine substituent will introduce a C-F stretching vibration, which is expected to be a strong band in the 1250-1020 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the positions of the out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern and typically appear below 900 cm⁻¹.
A hypothetical summary of the expected key vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acetamido | N-H Stretch | 3300-3200 |
| Acetamido | C=O Stretch (Amide I) | 1680-1640 |
| Acetamido | N-H Bend / C-N Stretch (Amide II) | 1570-1515 |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1310 |
| Sulfonamide | S=O Symmetric Stretch | 1170-1150 |
| Sulfonamide | S-N Stretch | 940-900 |
| Phenyl | C-H Stretch | >3000 |
| Phenyl | C=C Stretch | 1600-1450 |
| Fluoro-substituent | C-F Stretch | 1250-1020 |
In Raman spectroscopy, the non-polar bonds will generally produce stronger signals. Therefore, the symmetric vibrations of the SO₂ group and the vibrations of the benzene ring are expected to be prominent. The combination of IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, allowing for detailed structural confirmation and analysis.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophores
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore.
The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, the positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. The acetamido group, with its lone pair of electrons on the nitrogen atom, and the sulfonamide group can both act as auxochromes, modifying the absorption of the benzene chromophore.
The electronic transitions and expected absorption maxima are summarized in the table below.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Substituted Benzene Ring | π → π | < 250 |
| Substituted Benzene Ring | π → π (Benzenoid) | 260-290 |
Solvent polarity can influence the position of these absorption bands. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) can occur depending on the nature of the electronic transition and the solvent's polarity.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the solid-state structure will be significantly influenced by the formation of hydrogen bonds.
The molecule contains multiple hydrogen bond donors (the N-H protons of the acetamido and sulfonamide groups) and acceptors (the oxygen atoms of the carbonyl and sulfonyl groups, and potentially the fluorine atom). This facilitates the formation of a robust network of intermolecular hydrogen bonds, which will dictate the crystal packing.
Based on extensive studies of sulfonamide crystal structures, it is highly probable that the sulfonamide group will participate in strong N-H···O=S hydrogen bonds, often forming characteristic motifs such as chains or dimers nih.govacs.orgsemanticscholar.org. The acetamido group is also a strong hydrogen bonding motif, and N-H···O=C hydrogen bonds are expected to be a prominent feature in the crystal lattice.
In addition to these primary hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions may also play a role in stabilizing the crystal structure. The fluorine atom can also participate in weak C-H···F hydrogen bonds. The interplay of these various intermolecular forces will determine the final crystal packing arrangement, including the unit cell parameters and space group.
A summary of the expected key intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) |
| Strong Hydrogen Bond | N-H (Acetamido) | O=C (Acetamido) |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=S, O=C, F |
| Other Interactions | C-H···π, π-π stacking | - |
The conformation of the molecule in the solid state will be a result of minimizing steric hindrance and maximizing favorable intermolecular interactions. The dihedral angles between the plane of the benzene ring and the planes of the acetamido and sulfonamide groups will be key conformational parameters.
Chemical Reactivity and Reaction Mechanisms of 4 Acetamido 2 Fluorobenzenesulfonamide
Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide (B165840) Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity (the position of substitution) of this reaction on 4-Acetamido-2-fluorobenzenesulfonamide are controlled by the combined electronic effects of the existing substituents.
The directing influence of each group can be summarized as follows:
Acetamido Group (-NHCOCH₃): This group is an activator and an ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (+R effect), increasing the electron density at the ortho and para positions. uomustansiriyah.edu.iq This strong activating effect is somewhat tempered by the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group. uomustansiriyah.edu.iq
Fluorine Atom (-F): Halogens are generally deactivating yet ortho, para-directing. libretexts.org Fluorine is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions. libretexts.org
Sulfonamide Group (-SO₂NH₂): This group is a strong deactivator and a meta-director. Both the sulfur and oxygen atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). The sulfonyl group also withdraws electrons through resonance (-R). ncert.nic.in
Considering the positions relative to each substituent:
The acetamido group (position 4) directs to positions 3 and 5.
The fluorine atom (position 2) directs to positions 3 and 1 (occupied).
The sulfonamide group (position 1) directs to positions 3 and 5.
All three groups direct the incoming electrophile to the 3- and 5-positions . The acetamido group is the strongest activator, significantly enhancing the nucleophilicity of the ring, particularly at these positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are predicted to occur predominantly at the positions ortho to the acetamido group (positions 3 and 5).
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -NHCOCH₃ (Acetamido) | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |
| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |
| -SO₂NH₂ (Sulfonamide) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta |
Nucleophilic Reactivity of the Sulfonamide and Acetamido Groups
Both the sulfonamide and acetamido groups contain nitrogen and oxygen atoms with lone pairs of electrons, making them potential nucleophilic centers.
Sulfonamide Group: The nitrogen atom of the sulfonamide is the primary nucleophilic site. The N-H bond is acidic and can be deprotonated by a base to form a sulfonamide anion. researchgate.net This anion is a potent nucleophile and can undergo reactions such as alkylation or arylation. researchgate.net
Acetamido Group: The acetamido group also possesses nucleophilic character. The nitrogen atom's lone pair is less available for external reactions due to delocalization into the adjacent carbonyl group. However, the carbonyl oxygen can act as a nucleophile, particularly in protonation reactions under acidic conditions. askfilo.com The group as a whole is susceptible to hydrolysis under either acidic or basic conditions to yield 4-amino-2-fluorobenzenesulfonamide (B1290113) and acetic acid. askfilo.com
| Site (Atom) | Functional Group | Potential Nucleophilic Reactions |
|---|---|---|
| Sulfonamide Nitrogen | -SO₂NH₂ | Deprotonation followed by N-alkylation or N-arylation |
| Acetamido Oxygen | -NHCOCH₃ | Protonation (first step in acid-catalyzed hydrolysis) |
| Acetamido Nitrogen | -NHCOCH₃ | Generally weak nucleophile; involved in hydrolysis |
Reactivity of the Fluorine Atom and its Influence on Aromatic Chemistry
The fluorine atom at the 2-position significantly influences the molecule's reactivity in two key ways: its role as a leaving group in nucleophilic aromatic substitution and the general inertness of the C-F bond.
Nucleophilic Aromatic Substitution (SNAr): In contrast to its poor leaving group ability in aliphatic systems, fluorine can be an effective leaving group in SNAr reactions. This occurs when the aromatic ring is sufficiently electron-deficient, a condition met here due to the powerful electron-withdrawing sulfonamide group. The high electronegativity of fluorine strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which lowers the activation energy of the rate-determining step. nih.gov Therefore, this compound can react with strong nucleophiles, which would displace the fluoride (B91410) ion.
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. mdpi.com Cleavage or functionalization of this bond, known as C-F bond activation, is challenging and typically requires harsh conditions or the use of transition metal catalysts (e.g., complexes of palladium, nickel, or rhodium) or frustrated Lewis pairs. researchgate.netmdpi.comnumberanalytics.com These methods facilitate the conversion of the C-F bond into other functional groups via processes like cross-coupling or hydrodefluorination. mdpi.com
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-F | ~544 |
| C-Cl | ~406 |
| C-Br | ~343 |
| C-I | ~272 |
Oxidation-Reduction Pathways of this compound
Specific oxidation-reduction studies on this compound are not extensively documented. However, plausible reaction pathways can be inferred based on the functional groups present.
Oxidation: The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The aromatic ring is also generally stable to oxidation except under harsh conditions that would likely degrade the entire molecule. The acetamido group could potentially be a site for oxidation, although this is not a common transformation. Some oxidation methods are known to convert 4-substituted amidocyclohexanols to the corresponding ketones, but this involves a different molecular scaffold. google.com
Reduction: The aromatic ring can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction, which would result in the loss of aromaticity. The sulfonamide group can be reduced, for instance, with strong reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially lead to cleavage of the C-S bond to form an aniline (B41778) derivative.
Photochemical Reactivity and Photodecomposition Studies
While specific photodecomposition studies on this compound are limited, the photochemical behavior of related sulfonamide compounds has been investigated. These studies suggest that photolysis is a potential degradation pathway for such molecules in the environment. nih.gov
The direct photolysis of sulfonamide antibiotics often proceeds through the cleavage of the sulfur-carbon or sulfur-nitrogen bond. acs.org A common photodegradation pathway involves the extrusion of sulfur dioxide (SO₂). researchgate.net The rate and mechanism of photodecomposition are highly dependent on factors such as the pH of the solution (which affects the protonation state of the molecule), the presence of dissolved organic matter, and the wavelength of light. nih.govresearchgate.net For many sulfonamides, indirect photolysis, mediated by reactive species like hydroxyl radicals or singlet oxygen generated from sensitizers in the water, is a significant degradation mechanism. nih.gov The excited triplet state is believed to play a key role in the photodegradation of sulfonamides containing heterocyclic rings. researchgate.net
Mechanistic Investigations of Specific Transformations Involving the Compound
A key transformation for this class of compounds is the hydrolysis of the acetamido group, which is often used as a protecting group for the amine functionality during synthesis. The mechanism for the acid-catalyzed hydrolysis of the closely related 4-Acetamidobenzenesulfonamide provides a clear model for this process. askfilo.com
The mechanism involves several key steps:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the acetamido group by an acid (e.g., HCl). This step increases the electrophilicity of the carbonyl carbon. askfilo.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. askfilo.com
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide.
Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. This step is facilitated by the protonated nitrogen being a good leaving group. askfilo.com
Deprotonation: The final products are the protonated amine (4-amino-2-fluorobenzenesulfonamide) and acetic acid. A final neutralization step, often with a weak base like sodium carbonate, is used to deprotonate the amine and neutralize the excess acid. askfilo.com
This reaction effectively removes the acetyl protecting group, revealing the primary aromatic amine, a common intermediate in the synthesis of other derivatives.
Intermolecular Interactions and Supramolecular Chemistry of 4 Acetamido 2 Fluorobenzenesulfonamide
Hydrogen Bonding Networks in Crystalline and Solution States
The molecular structure of 4-Acetamido-2-fluorobenzenesulfonamide features multiple hydrogen bond donors (the N-H groups of the sulfonamide and acetamido moieties) and acceptors (the sulfonyl and carbonyl oxygen atoms). This combination allows for the formation of robust and diverse hydrogen-bonding networks, which are primary determinants of the compound's crystal packing.
In the crystalline state, sulfonamides typically form strong intermolecular hydrogen bonds. The N-H proton of the sulfonamide is a potent donor, frequently interacting with the highly electronegative sulfonyl oxygen atoms of neighboring molecules. This often leads to the formation of dimeric motifs or extended chains. For instance, in related benzenesulfonamide (B165840) structures, N—H⋯O hydrogen bonds are a dominant feature, linking molecules into chains or dimers. nih.govnih.gov The acetamido group introduces additional complexity, with its N-H group also participating in hydrogen bonding, often with the carbonyl oxygen of an adjacent molecule. The interplay between the sulfonamide and acetamido groups can result in complex, three-dimensional networks.
In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, the compound's donor and acceptor sites would interact with solvent molecules. In non-polar solvents, intramolecular hydrogen bonds, if sterically feasible, or intermolecular self-association would be more prevalent. The N-acyl sulfonamide moiety, present in this compound, has hydrogen bonding capabilities and acidity comparable to carboxylic acids, suggesting it can form strong, directional interactions. nih.govwikipedia.org
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Potential Motif |
| Sulfonamide N-H | Sulfonyl Oxygen | Intermolecular | Dimer, Chain |
| Acetamido N-H | Carbonyl Oxygen | Intermolecular | Chain, Sheet |
| Sulfonamide N-H | Carbonyl Oxygen | Intermolecular | Cross-linking |
| Acetamido N-H | Sulfonyl Oxygen | Intermolecular | Cross-linking |
Aromatic Stacking Interactions and Pi-System Contributions
The fluorinated benzene (B151609) ring in this compound is expected to contribute significantly to the crystal packing through π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a common feature in the crystal structures of aromatic sulfonamides. nih.gov
The geometry of these stacking interactions can vary, including face-to-face and offset or slipped-stack arrangements. The presence of substituents on the aromatic ring, such as the fluorine atom and the two amide-containing groups, modulates the electronic properties of the ring and influences the preferred stacking geometry. In similar crystal structures, centroid-to-centroid distances for π–π interactions typically range from 3.6 to 3.8 Å. nih.gov Additionally, weaker C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the π-face of an adjacent ring, can further stabilize the supramolecular assembly, often creating intricate three-dimensional architectures. nih.gov
Halogen Bonding Involving the Fluorine Atom
The fluorine atom at the 2-position introduces the possibility of halogen bonding, a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. Although fluorine is the least polarizable halogen and typically forms weaker halogen bonds compared to iodine or bromine, its involvement in crystal packing is well-documented.
Crystal Engineering and Polymorphism Studies
The field of crystal engineering seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For a molecule like this compound, with its multiple functional groups capable of forming diverse noncovalent bonds, the potential for polymorphism—the ability to exist in multiple crystalline forms—is high.
Different polymorphs would arise from different arrangements of hydrogen bonding, stacking, and other weak interactions, leading to variations in physical properties such as solubility, stability, and melting point. Polymorphism studies, which would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures) and characterization by techniques like X-ray diffraction and thermal analysis, have not been specifically reported for this compound. However, such studies are crucial in pharmaceutical development, where controlling the crystalline form of an active ingredient is essential. The introduction of fluorine atoms is a known strategy in crystal engineering to modify the physicochemical properties of compounds. nih.gov
Host-Guest Chemistry and Complexation Studies
The structural features of this compound, particularly its array of hydrogen bond donors and acceptors and its aromatic ring, make it a potential candidate for participation in host-guest chemistry. It could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule, such as a cyclodextrin or a calixarene. The stability of such a complex would be dictated by a combination of hydrophobic interactions (with the benzene ring) and specific hydrogen bonds between the guest's functional groups and the host's framework.
Conversely, self-assembled supramolecular structures of this compound could potentially form cavities capable of encapsulating smaller guest molecules. While specific complexation studies involving this compound are not documented, research on related sulfonamides has demonstrated their ability to form complexes with various metal ions and organic molecules, highlighting the versatility of the sulfonamide scaffold in supramolecular chemistry. mdpi.com
Enzyme Inhibition Kinetics and Mechanistic Elucidation (e.g., Cyclooxygenase Activity)
Enzyme inhibition studies are crucial for understanding how a compound like this compound might exert a biological effect. By examining the kinetics of enzyme inhibition, researchers can determine the mode of action and potency of an inhibitor. Cyclooxygenase (COX) enzymes are common targets for sulfonamide-containing drugs and serve as a relevant example for such investigations. nih.govnih.gov
Investigation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)
The type of enzyme inhibition reveals how an inhibitor interacts with an enzyme and its substrate. There are three primary modes of reversible inhibition:
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.
Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This type of inhibition cannot be overcome by increasing the substrate concentration. In non-competitive inhibition, the Vmax decreases, while the Km remains unchanged.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. In this case, both Vmax and Km decrease.
Determining the inhibition type for this compound would involve a series of enzyme activity assays at varying concentrations of both the compound and the enzyme's substrate. The results would then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition and is indicative of the binding affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor. The Ki can be calculated from the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme activity by 50%. nih.gov
The following table illustrates hypothetical inhibition data for this compound against two isoforms of cyclooxygenase.
| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| COX-1 | Competitive | 15.2 | 7.6 |
| COX-2 | Competitive | 1.8 | 0.9 |
| This table contains hypothetical data for illustrative purposes. |
Time-Dependent Inhibition and Irreversible Binding Studies
Some inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor. This can suggest a multi-step binding process or irreversible binding. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity. Studies to investigate this would involve pre-incubating the enzyme with this compound for various time intervals before adding the substrate and measuring the remaining enzyme activity.
Characterization of Ligand-Binding Sites within Enzyme Structures
Identifying the specific binding site of this compound on a target enzyme is crucial for understanding its mechanism of action and for rational drug design. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the enzyme-inhibitor complex, revealing the precise molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. Molecular docking simulations can also be used to predict the binding pose of the compound within the enzyme's active site. nih.gov
Ligand-Protein Binding Studies and Affinities
Directly measuring the binding of a ligand (in this case, this compound) to a protein provides valuable thermodynamic information about the interaction, including the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding energy.
Biophysical Techniques for Binding Affinity Measurement (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Two powerful techniques for quantifying ligand-protein interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. wikipedia.org In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. This allows for the determination of the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. acs.orgecnu.edu.cn
The following table presents hypothetical thermodynamic data for the binding of this compound to a target protein, as would be determined by ITC.
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Association Constant (Ka) | 5.5 x 10⁵ M⁻¹ |
| Dissociation Constant (Kd) | 1.8 µM |
| Enthalpy Change (ΔH) | -8.2 kcal/mol |
| Entropy Change (ΔS) | 6.5 cal/mol·K |
| This table contains hypothetical data for illustrative purposes. |
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.govazolifesciences.com By monitoring the change in the refractive index at the sensor surface as the ligand flows over it, SPR can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). nih.gov This technique is highly sensitive and allows for the analysis of both the kinetics and affinity of binding. researchgate.net
Computational Chemistry and Chemoinformatics in the Study of 4 Acetamido 2 Fluorobenzenesulfonamide
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.netnih.gov For 4-Acetamido-2-fluorobenzenesulfonamide, these calculations can elucidate the distribution of electrons, predict molecular geometry, and quantify reactivity.
DFT methods are employed to optimize the molecular structure of the compound, determining the most stable three-dimensional arrangement of its atoms. nih.gov From this optimized geometry, a variety of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netniscpr.res.in
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and acetamido groups and the fluorine atom, indicating sites for potential hydrogen bonding or coordination.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to react. Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict which specific atoms within the molecule are most likely to participate in nucleophilic, electrophilic, or radical reactions. nih.gov
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The acetamido-substituted benzene (B151609) ring is likely the primary location of the HOMO, influencing interactions with electron-accepting species. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is likely distributed over the benzenesulfonamide (B165840) core, influenced by the electron-withdrawing sulfonyl and fluoro groups. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate to large gap would suggest good kinetic stability, typical for drug-like molecules. |
| Dipole Moment | Measure of the overall polarity of the molecule. | The presence of polar groups (SO2NH, C=O, F) will result in a significant dipole moment, affecting solubility and intermolecular interactions. |
| MEP Analysis | Maps the electrostatic potential on the electron density surface. | Reveals electron-rich sites (O, N, F atoms) prone to electrophilic attack or hydrogen bonding, and electron-poor sites (amide and sulfonamide protons). |
| Global Reactivity Descriptors | Includes hardness, softness, and electrophilicity index. | Quantifies the overall reactivity profile, helping to predict its behavior in chemical reactions and biological systems. |
Molecular Modeling and Simulation in Conformational Analysis and Interaction Prediction
While quantum calculations describe the electronic state of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with other molecules. These methods are crucial for understanding how this compound might adopt different shapes and bind to biological targets.
Conformational Analysis: The presence of single bonds in this compound allows for rotational freedom, meaning the molecule can exist in various conformations. The fluorine atom at the ortho position can influence the preferred orientation of the adjacent acetamido and sulfonamide groups through steric and electronic effects. nih.gov Computational studies on fluorinated aromatic rings show that fluorine substitution can significantly alter conformational preferences, which in turn affects how the molecule presents its functional groups for interaction. nih.gov Techniques like systematic conformational searches or molecular dynamics simulations can be used to identify low-energy, stable conformations of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the compound's flexibility and its interactions within a simulated biological environment, such as in water or near a protein. nih.govutupub.fi An MD simulation can reveal how this compound interacts with water molecules, how its flexible parts move, and what dominant conformations it adopts in solution. When placed near a potential protein target, MD can simulate the binding process and assess the stability of the resulting protein-ligand complex. dovepress.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against known sulfonamide targets, such as carbonic anhydrases or dihydropteroate (B1496061) synthase (DHPS), the target for antibacterial sulfa drugs. nih.govrsc.org The docking algorithm samples numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. The results can predict a plausible binding mode, identifying key interactions such as hydrogen bonds between the sulfonamide group and zinc ions in the active site of carbonic anhydrase, or π-π stacking between the benzene ring and aromatic amino acid residues. nih.gov
| Functional Group | Potential Interaction Type | Possible Interacting Partner in a Protein |
| Sulfonamide (-SO2NH-) | Hydrogen Bond Donor (N-H) & Acceptor (O=S=O) | Amino acid residues (e.g., Asp, Glu, His, Thr), metal ions (e.g., Zn2+ in carbonic anhydrase) |
| Acetamido (-NHCOCH3) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Backbone or side-chain atoms of amino acids (e.g., Ser, Asn, Gln) |
| Fluorine (-F) | Weak Hydrogen Bond Acceptor, Halogen Bonding, Hydrophobic Interactions | Hydrophobic pockets, specific amino acid side chains |
| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Aromatic residues (e.g., Phe, Tyr, Trp), aliphatic residues (e.g., Leu, Val) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their function. nih.govnih.gov
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition, antibacterial potency) is required. nih.gov For each compound in the dataset, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe how the molecule will interact electrostatically.
Steric Descriptors: Molecular weight, volume, surface area, shape indices. These describe the size and shape of the molecule, which is crucial for fitting into a binding site.
Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient). This measures the lipophilicity of the compound, affecting its ability to cross cell membranes. nih.gov
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms in the molecule.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a combination of these descriptors to the observed biological activity. researchgate.netjmpas.com A robust QSAR model for sulfonamide derivatives might reveal, for instance, that higher lipophilicity and the presence of an electron-withdrawing group at a specific position enhance activity. niscpr.res.in Such a model would be invaluable for rationally designing more potent analogs of this compound by suggesting modifications that optimize these key properties.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity of Sulfonamides |
| Hydrophobicity | LogP | Influences membrane permeability and binding to hydrophobic pockets in target proteins. Optimal lipophilicity is often required. |
| Electronic | Hammett Constant (σ), HOMO/LUMO Energies | Describes the electron-donating or -withdrawing nature of substituents, affecting pKa and binding interactions. |
| Steric | Molar Refractivity (MR), van der Waals Volume | Relates to the size and polarizability of substituents; crucial for ensuring a good fit within the receptor's active site. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Encodes information about molecular size, shape, and branching, which can correlate with receptor binding. |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the surface area available for interaction with the solvent or a receptor, influencing solubility and binding. |
Data Mining and Cheminformatics Approaches for Analogous Compounds and Target Identification
Cheminformatics combines computer science and chemistry to analyze and manage large datasets of chemical information. For this compound, these approaches are essential for placing the compound in the context of known chemical space and for generating hypotheses about its potential biological targets.
Searching for Analogous Compounds: Large chemical databases such as PubChem, ChEMBL, ZINC, and DrugBank contain information on millions of compounds. neovarsity.orgumich.edu Using cheminformatics tools, one can search these databases for compounds structurally similar to this compound.
Substructure Search: This identifies all compounds containing the this compound core.
Mining the data associated with these analogous compounds can provide valuable information. For example, if many close analogs are known inhibitors of a particular enzyme, it is plausible that this compound could also be active against that target. acs.org
Target Identification and Prediction: If a compound shows interesting activity in a phenotypic screen (e.g., it kills bacteria, but the target is unknown), cheminformatics and computational biology methods can help identify its molecular target. nih.govbohrium.com
Target Prediction Servers: Web-based tools use machine learning models trained on known drug-target interactions to predict likely protein targets for a new molecule based on its structure.
Chemical Proteomics: This experimental approach involves creating a chemical probe from the bioactive molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.govresearchgate.net
Data Mining Literature: Text mining algorithms can scan scientific literature and patents to find connections between chemical structures similar to the query compound and specific biological targets or pathways. acs.org
These approaches are crucial for understanding a molecule's mechanism of action and for identifying new therapeutic opportunities or potential off-target effects. nih.gov
| Database/Tool | Primary Function | Application for this compound |
| PubChem | Public repository of chemical substances and their activities. | Find basic information, literature links, and bioactivity data for the compound and its analogs. |
| ChEMBL | Manually curated database of bioactive drug-like molecules. neovarsity.org | Search for structurally similar compounds with known quantitative bioactivity data against specific protein targets. |
| ZINC | Database of commercially available compounds for virtual screening. umich.edu | Identify structurally similar compounds that can be purchased for experimental testing. |
| DrugBank | Comprehensive resource on drugs and drug targets. openaccesspub.org | Determine if the core scaffold is present in any known approved drugs or experimental therapeutics. |
| Target Prediction Servers (e.g., SwissTargetPrediction) | Predicts protein targets of small molecules based on 2D/3D similarity. | Generate a ranked list of plausible protein targets to guide experimental validation. |
Advanced Analytical Methodologies for Research on 4 Acetamido 2 Fluorobenzenesulfonamide
High-Performance Chromatographic Separation Techniques (HPLC, GC-MS, SFC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical intermediates and active ingredients. For a compound like 4-Acetamido-2-fluorobenzenesulfonamide, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (such as acetonitrile or methanol), run in either isocratic or gradient mode. Detection would commonly be performed using a UV detector, set to a wavelength where the analyte exhibits maximum absorbance. The goal of such a method would be to separate the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable, or if it can be made so through derivatization. Given the presence of the sulfonamide and acetamido groups, derivatization might be necessary to improve chromatographic behavior. GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It is particularly effective for chiral separations and for analyzing compounds that are not easily handled by HPLC or GC.
Without specific studies, data on retention times, resolution factors, and limits of detection for this compound using these techniques cannot be provided.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-IR)
Hyphenated techniques are powerful tools for structural elucidation and comprehensive characterization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that could be used for the definitive identification of this compound and its metabolites or degradation products in complex matrices. nih.govnih.gov The initial LC separation isolates the compound, which is then ionized (e.g., by electrospray ionization) and analyzed by two mass analyzers in series (MS/MS). This allows for the study of fragmentation patterns, which are unique to the molecular structure.
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information. After separation by GC, the eluting compounds pass through an IR spectrometer, which provides a "fingerprint" spectrum based on the vibrational modes of the molecule's functional groups. This can be invaluable for distinguishing between isomers that may have very similar mass spectra.
No specific LC-MS/MS fragmentation data or GC-IR spectra for this compound were found in the literature search.
Thermal Analysis Techniques (DSC, TGA, DTA) for Phase Transitions and Thermal Stability Studies
Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and identify polymorphic forms or phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It provides information on thermal stability, decomposition temperatures, and the presence of solvates or hydrates.
Differential Thermal Analysis (DTA) is similar to DSC but measures the temperature difference between the sample and a reference.
For this compound, these techniques would establish its melting point and decomposition profile, which are critical parameters for handling, storage, and formulation. However, no published DSC thermograms, TGA curves, or DTA data for this specific compound are available.
Electrochemical Characterization and Redox Behavior Studies
Electrochemical methods, such as cyclic voltammetry, could be used to investigate the redox behavior of this compound. This would involve studying its oxidation and reduction potentials at an electrode surface. Such studies can provide insights into its chemical reactivity, potential for degradation via redox pathways, and its electronic properties. The data could reveal whether the fluoro, acetamido, or sulfonamide groups are electrochemically active and under what conditions. This information can be useful in synthetic chemistry and in understanding potential metabolic pathways. The literature search did not yield any studies on the electrochemical properties of this compound.
Potential Applications of 4 Acetamido 2 Fluorobenzenesulfonamide in Chemical Sciences Non Biological
Role as a Key Synthetic Intermediate in Organic Synthesis
The molecular architecture of 4-Acetamido-2-fluorobenzenesulfonamide, featuring an acetamido group, a fluorine atom, and a sulfonamide moiety on a benzene (B151609) ring, suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a plausible building block for more complex molecules.
The acetamido group can be hydrolyzed to yield the corresponding amine, which can then participate in a wide range of reactions, such as diazotization followed by substitution, or amide bond formation. The sulfonamide group itself can be a site for N-alkylation or arylation. Furthermore, the fluorine atom and the sulfonamide group are ortho and para directors, respectively, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Despite these theoretical possibilities, a comprehensive review of scientific databases and literature reveals a lack of specific examples where this compound has been explicitly used as a key synthetic intermediate in a multi-step organic synthesis.
Investigation in Catalysis and Organocatalysis
The structure of this compound does not immediately suggest a primary role in catalysis or organocatalysis. Typically, compounds used in these fields possess specific features such as chiral centers, Lewis basic or acidic sites, or the ability to form stable complexes with metals.
While the nitrogen and oxygen atoms in the acetamido and sulfonamide groups have lone pairs of electrons and could potentially coordinate with metal centers, there is no published research to indicate that this compound or its derivatives have been investigated as ligands for metal-based catalysts or as organocatalysts themselves. The development of sulfonamide-based ligands is an active area of research, but this specific compound has not been featured in such studies.
Exploration in Materials Science (e.g., as a monomer, in liquid crystals, or functional materials)
The application of aromatic sulfonamides in materials science is an area of growing interest. Their rigid structure and potential for hydrogen bonding can be exploited in the design of novel polymers and functional materials. In theory, this compound could serve as a monomer in polymerization reactions. For instance, the amino group, obtained after hydrolysis of the acetamido group, could react with diacyl chlorides or other bifunctional monomers to form polyamides or other polymers.
The presence of a fluorine atom could also impart desirable properties to such materials, such as thermal stability and altered electronic characteristics. However, there is a notable absence of studies in the scientific literature that describe the use of this compound in the synthesis of polymers, liquid crystals, or other functional materials.
Development as an Analytical Reagent or Sensor Component
The structural motifs within this compound could potentially be utilized in the development of analytical reagents or sensors. The sulfonamide group, for example, is known to interact with certain metal ions, and the aromatic ring could be part of a larger chromophore or fluorophore system. Modifications to the molecule could lead to a compound that exhibits a detectable change (e.g., color or fluorescence) in the presence of a specific analyte.
However, a thorough search of the chemical literature does not yield any reports on the development or application of this compound as an analytical reagent or as a component in a chemical sensor. The potential in this area remains purely speculative without experimental validation.
Future Directions and Emerging Research Avenues for 4 Acetamido 2 Fluorobenzenesulfonamide
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of sulfonamides often involves the use of harsh reagents and solvents, such as sulfonyl chlorides and chlorinated solvents, which pose environmental and safety challenges. researchgate.netrsc.org Future research is increasingly focused on developing "green" and sustainable synthetic protocols. For 4-Acetamido-2-fluorobenzenesulfonamide, this involves exploring alternative, eco-friendly methods that are both efficient and cost-effective.
Key areas of exploration include:
Metal-Free Catalysis: Developing novel synthetic routes that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product. Recent studies have shown promise in one-pot, metal-free syntheses of sulfonamides from readily available starting materials like nitroarenes and sodium arylsulfinates. researchgate.net
Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, deep eutectic solvents (DESs), or polyethylene (B3416737) glycol (PEG)-400. researchgate.netresearchgate.nettandfonline.com For instance, methods using water as the primary solvent take advantage of the poor solubility of the sulfonamide product, allowing for easy collection via simple filtration. researchgate.net
Mechanochemistry: Utilizing solvent-free mechanochemical approaches, which involve reactions in the solid state, can significantly reduce waste. rsc.org A one-pot, double-step procedure using solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides has been demonstrated as a viable green alternative. rsc.org
Alternative Reagents: Investigating milder and more sustainable reagents is a key goal. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an efficient oxidant for converting thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in a one-pot process. rsc.org
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Dichloromethane, DMF, DMSO | Water, Deep Eutectic Solvents (DESs), PEG-400, Solvent-free (Mechanochemistry) |
| Reagents | Sulfonyl chlorides, harsh chlorinating agents | In situ generation of sulfonyl chlorides, sodium sulfinates, sodium hypochlorite |
| Catalysts | Often metal-based | Metal-free, biocatalysts |
| Process | Batch processing | Continuous flow chemistry, one-pot reactions |
| Waste Profile | Higher waste generation, difficult to recycle | Reduced waste, improved atom economy, easier product isolation |
Deeper Mechanistic Understanding of Molecular Interactions and Reactivity
A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its optimization and the discovery of new applications. The presence of the fluorine atom and the acetamido group can significantly influence its electronic properties, binding affinity, and metabolic stability. nih.gov
Future research in this area should focus on:
Binding Thermodynamics and Kinetics: Employing techniques like isothermal titration calorimetry (ITC) to dissect the thermodynamic drivers (enthalpy vs. entropy) of binding. nih.govnih.gov Studying the kinetics of binding (on- and off-rates) can provide insights into the residence time of the compound on its target, a critical parameter for efficacy. nih.gov
Structural Biology: Using X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target proteins. nih.gov These structures are invaluable for understanding the specific interactions—such as hydrogen bonds, halogen bonds, and hydrophobic interactions—that govern binding affinity and selectivity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound to systematically probe the role of each functional group. researchgate.netau.dk For example, detailed studies on fluorinated benzenesulfonamides have shown that the position and degree of fluorination can dramatically alter binding affinity and selectivity for different enzyme isoforms. nih.govnih.gov
Computational Modeling: Utilizing molecular dynamics simulations and quantum mechanics calculations to model the compound's behavior in a biological environment. efmc.info These simulations can predict binding modes, estimate binding free energies, and provide a dynamic picture of the molecular interactions that are not accessible through static experimental structures. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel ideas, significantly accelerating the research and development process. nih.govmdpi.com
For this compound, AI and ML can be applied to:
Predictive Modeling: Developing ML models to predict various properties of the compound and its derivatives, such as bioactivity, toxicity, solubility, and metabolic stability. mdpi.comresearch.googleulster.ac.uk This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates. ulster.ac.uk
De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold. youtube.comstanford.edu These algorithms can be trained to optimize multiple parameters simultaneously, generating novel structures with desired properties that might not be conceived through traditional medicinal chemistry approaches. nih.gov
Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and sustainable synthetic routes. elsevier.comchemcopilot.com These platforms can analyze millions of published reactions to suggest optimal reaction pathways, reducing the time and resources spent on synthesis planning. chemcopilot.compharmafeatures.com
Data Analysis: Utilizing ML algorithms to analyze complex datasets from high-throughput screening and other experimental assays. This can help in identifying subtle structure-activity relationships and elucidating mechanisms of action. nih.gov
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Predictive Modeling | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Reduces late-stage failures by identifying problematic compounds early. mdpi.com |
| Generative Algorithms | Design novel analogues with improved potency and selectivity | Expands chemical space and accelerates lead optimization. nih.govstanford.edu |
| Retrosynthesis Planning | Identify novel and sustainable synthetic routes | Decreases synthesis time and cost; promotes green chemistry. chemcopilot.compharmafeatures.com |
| Natural Language Processing | Mine scientific literature for relevant data and reaction conditions | Accelerates knowledge discovery and hypothesis generation. nih.gov |
Development of Advanced Characterization Tools and Techniques
The precise characterization of this compound and its interactions is fundamental to understanding its function. As analytical instrumentation becomes more sensitive and sophisticated, new opportunities arise for deeper investigation. numberanalytics.comopenaccessjournals.com
Future research will benefit from the application of:
Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC) can provide unambiguous structural confirmation and detailed information about the connectivity of atoms within the molecule. numberanalytics.comyoutube.com These methods are crucial for confirming the structure of newly synthesized derivatives and for studying conformational dynamics. youtube.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. numberanalytics.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for separating and identifying isomers and for studying the metabolism of the compound in biological systems. nih.gov
Hyphenated Spectroscopic Techniques: Combining separation techniques with spectroscopy (e.g., GC-MS, LC-NMR) allows for the analysis of complex mixtures, which is particularly useful for reaction monitoring and metabolite identification. numberanalytics.com
Emerging Spectroscopic Methods: Exploring techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface Plasmon Resonance (SPR) could offer new ways to study the compound's interactions with surfaces or biological membranes with high sensitivity. mdpi.com
Interdisciplinary Research Opportunities and Collaborative Initiatives
The complexity of modern chemical and pharmaceutical research necessitates a multidisciplinary approach. acs.org Advancing the study of this compound will require collaboration between experts in various fields.
Promising areas for interdisciplinary collaboration include:
Medicinal and Computational Chemistry: A tight integration between synthetic medicinal chemists and computational chemists is essential. efmc.infonih.govtandfonline.com Computational experts can guide the design of new molecules, while medicinal chemists synthesize and test them, creating a rapid and efficient design-make-test-analyze cycle. nih.govdrughunter.com
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between fundamental discovery and practical application. acs.orgthedailystar.net Such partnerships can provide access to specialized equipment, compound libraries, and real-world drug development expertise. thedailystar.net
Chemical Biology and Pharmacology: Working with biologists and pharmacologists is crucial to evaluate the biological activity of this compound in relevant cellular and animal models, elucidate its mechanism of action, and understand its pharmacokinetic profile. acs.org
Collaborative Platforms: Utilizing shared data platforms and informatics tools, such as CDD Vault, can facilitate collaboration among researchers from different institutions and geographical locations. collaborativedrug.comnih.gov These platforms enable secure data sharing and collective analysis, accelerating the pace of discovery. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of more effective, safer, and sustainably produced chemical entities.
Q & A
Q. How can green chemistry principles be applied to sulfonamide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
